cis-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (5) and trans-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (6)
Compound Description: These compounds are dibenzoyl derivatives of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. They serve as key intermediates in the study of microbial transformations of tetrahydroquinolines by fungi. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine. The variations lie in the substitution pattern on the nitrogen atom, the presence of a benzoyloxy group at the 4-position, and the additional methyl substituent at the 2-position in compounds 5 and 6. []
Compound Description: This series of compounds features a pyrrolidin-2-one ring linked to the tetrahydroquinoline core through the nitrogen atom of the pyrrolidinone. These compounds were synthesized and characterized using various spectroscopic methods, including NMR and X-ray diffraction. []
Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist exhibiting a long duration of action. Its pharmacological activity is linked to its ability to activate c-Jun N-terminal kinase (JNK) 1. []
Relevance: Although RTI-5989-97 belongs to the tetrahydroisoquinoline class, its structural similarity to N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine lies in the presence of a partially saturated six-membered nitrogen-containing ring system. Both compounds share a similar arrangement of the nitrogen atom and the substituent on the nitrogen, contributing to potential overlap in their pharmacological profiles. []
Compound Description: This group of compounds, which includes derivatives with varying methyl substitutions on the piperidine ring, was designed to investigate their binding affinity and selectivity for sigma receptors, particularly the sigma(1) receptor. These compounds exhibited antiproliferative activity in rat C6 glioma cells. []
Relevance: These molecules are structurally related to N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine due to the presence of a tetrahydronaphthalene ring system, which can be considered a fused analog of the tetrahydroquinoline moiety. The presence of a basic nitrogen atom further enhances the structural similarity, suggesting potential shared pharmacological targets. []
N-tert-Butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline (4b) and N-tert-Butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline (4c)
Compound Description: These compounds are tetrahydroquinoline derivatives synthesized via an amidomercuration-cyclization reaction. The reaction starting materials were N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines bearing chlorine (3b) or fluorine (3c) substituents. []
Relevance: These compounds share the core tetrahydroquinoline structure with N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine. The differences lie in the substituents on the nitrogen atom, the presence of chloro or fluoro substituents on the aromatic ring, and the gem-dimethyl group at the 2-position in compounds 4b and 4c. []
Compound Description: Ethoxyquin is a commercially significant antioxidant, particularly in the food and feed industries. It functions by scavenging alkylperoxyls and disrupting the autoxidation chain reaction, thereby preventing oxidative degradation of susceptible compounds. []
Relevance: Ethoxyquin shares the core structure of a 1,2-dihydroquinoline with N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine. The differences stem from the saturation state of the heterocyclic ring and the substituents attached to it. While ethoxyquin has a double bond in the heterocyclic ring, the target compound has a fully saturated ring. Additionally, ethoxyquin has ethoxy and methyl substituents, whereas the target compound has methyl and methylaminomethyl substituents. []
Compound Description: This compound acts as a ligand for the TRIM24 PHD-bromodomain, potentially influencing its biological function. The interaction of this compound with the TRIM24 PHD-bromodomain was investigated using X-ray crystallography. []
Relevance: This compound exhibits a high degree of structural similarity to N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine. Both molecules share a 1-methyl-1,2,3,4-tetrahydroquinoline core. The primary difference lies in the substitution at the 6-position of the tetrahydroquinoline ring. In the related compound, the substituent is a 2,4-dimethoxybenzenesulfonamide group, whereas in the target compound, it is a methylaminomethyl group. []
Compound Description: This molecule acts as an ABA-mimicking ligand, exhibiting binding affinity for the ABA receptor PYL2 and the protein phosphatase PP2C HAB1. Its interaction with these proteins has been elucidated through X-ray crystallographic studies. []
Relevance: This compound shares a significant structural resemblance with N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine, as both molecules possess the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety as a central structural feature. The key distinction lies in the substituent attached to the nitrogen atom at the 6-position. While the related compound bears a 1-(4-methylphenyl)methanesulfonamide group, the target compound possesses a methylaminomethyl group. []
Compound Description: This molecule's crystal structure has been resolved using X-ray crystallography, providing insights into its three-dimensional conformation and potential interactions with biological targets. []
Relevance: This compound shares the fundamental 1,2,3,4-tetrahydroquinoline scaffold with N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine. The distinctions between the two compounds lie in the presence of a furan-2-yl group at the 2-position and a pyrrolidin-2-one substituent at the 4-position of the tetrahydroquinoline ring in the related compound. Conversely, the target compound has a methyl group at the 1-position and a methylaminomethyl substituent at the 6-position of the tetrahydroquinoline ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oxcarbazepine-d4 is intended for use as an internal standard for the quantification of oxcarbazepine by GC- or LC-MS. Oxcarbazepine is a prodrug form of the antiepileptic compound 10,11-dihydro-10-hydroxy carbamazepine. It inhibits high-frequency repetitive firing of rat spinal cord neurons when used at a concentration of 1 µM. Oxcarbazepine protects against electroshock-induced tonic hindlimb extension (ED50s = 10-20 mg/kg), as well as seizures induced by pentylenetetrazole (PTZ;) or picrotoxin in rodents (ED50s = 23-30 and 150-250 mg/kg, respectively). Formulations containing oxcarbazepine have been used in the treatment of epileptic seizures.